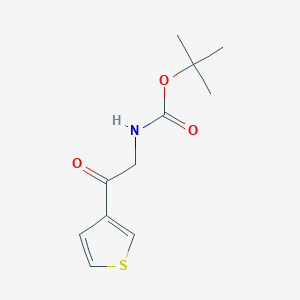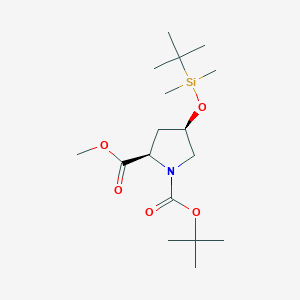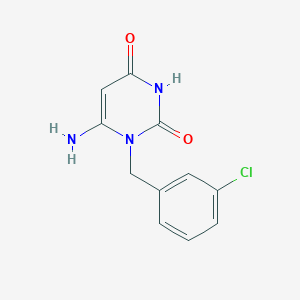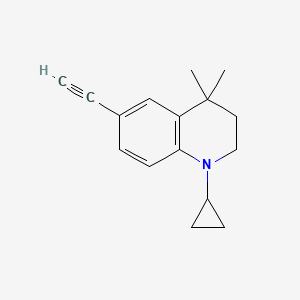
1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline
Overview
Description
1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a cyclopropyl group, an ethynyl group, and two methyl groups attached to the tetrahydroquinoline core
Preparation Methods
The synthesis of 1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopropylamine with ethynyl-substituted ketones in the presence of a suitable catalyst can lead to the formation of the desired tetrahydroquinoline derivative. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Substitution: The ethynyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted tetrahydroquinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline can be compared with other similar compounds, such as:
1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.
6-Ethynyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the cyclopropyl group, which may affect its stability and interaction with molecular targets.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H19N |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
1-cyclopropyl-6-ethynyl-4,4-dimethyl-2,3-dihydroquinoline |
InChI |
InChI=1S/C16H19N/c1-4-12-5-8-15-14(11-12)16(2,3)9-10-17(15)13-6-7-13/h1,5,8,11,13H,6-7,9-10H2,2-3H3 |
InChI Key |
CYADGSZOXJQFMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C2=C1C=C(C=C2)C#C)C3CC3)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
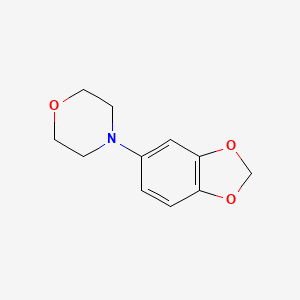
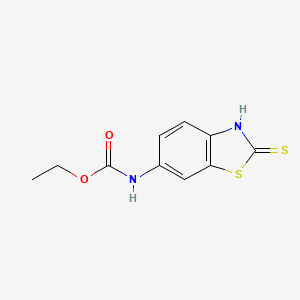
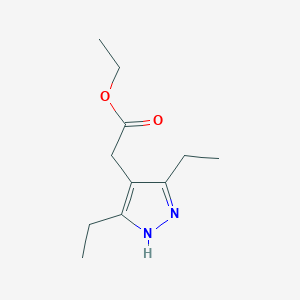
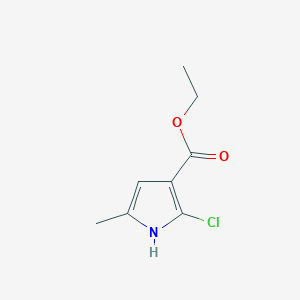
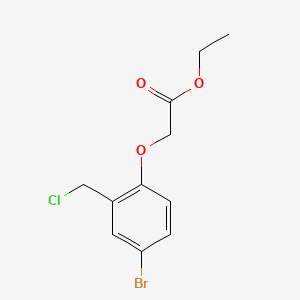
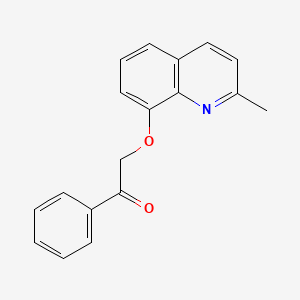
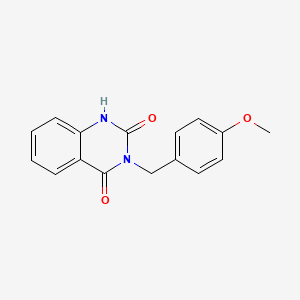
![7-Ethylimidazo[1,2-a]pyridine](/img/structure/B8570662.png)
![1-{4-[(Prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B8570666.png)
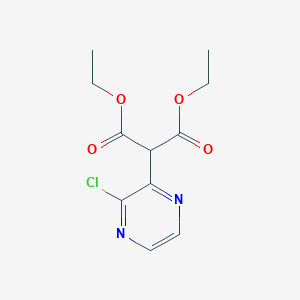
![5-tert-Butyl-3-(2-chloro-benzyl)-7-morpholin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B8570680.png)
